2,4-Dibromo-5-fluorobenzenesulfonyl chloride
Description
2,4-Dibromo-5-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C₆H₂Br₂ClFO₂S. It is a derivative of benzenesulfonyl chloride, featuring bromine and fluorine substituents. This compound is known for its reactivity and is used in various chemical synthesis processes.
Properties
Molecular Formula |
C6H2Br2ClFO2S |
|---|---|
Molecular Weight |
352.40 g/mol |
IUPAC Name |
2,4-dibromo-5-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-1-4(8)6(2-5(3)10)13(9,11)12/h1-2H |
InChI Key |
ICWVTDHOJSAYME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5-fluorobenzenesulfonyl chloride typically involves the following steps:
Fluorination: The addition of a fluorine atom at the 5 position.
These reactions are usually carried out under controlled conditions to ensure the desired substitution pattern and to avoid side reactions.
Industrial Production Methods
Industrial production of 2,4-Dibromo-5-fluorobenzenesulfonyl chloride involves large-scale bromination, fluorination, and sulfonylation processes. These methods are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols.
Key Reactions:
-
Amine Substitution:
Reacts with primary/secondary amines (e.g., aniline, methylamine) to form sulfonamides:Typical conditions:
-
Alcohol Substitution:
Reacts with alcohols (e.g., methanol, ethanol) to form sulfonate esters:Requires anhydrous conditions to prevent hydrolysis.
Hydrolysis Reactions
The sulfonyl chloride group hydrolyzes in aqueous or alcoholic media:
-
Formation of Sulfonic Acid:
-
Rate: Accelerated under basic conditions (pH > 10)
-
Byproduct: HCl neutralized with NaOH or KOH
-
Reduction Reactions
The sulfonyl chloride can be reduced to sulfinic acids or thiols:
-
Lithium Aluminum Hydride (LiAlH₄) Reduction:
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing Br and F groups deactivate the benzene ring, directing incoming electrophiles to the para position relative to the sulfonyl chloride group.
Nitration Example:
-
Regioselectivity: Nitro group adds para to the sulfonyl chloride.
-
Reaction rate: Slower than non-halogenated analogs due to deactivation.
Coupling Reactions
Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) via bromine substituents:
Suzuki-Miyaura Coupling:
Table 2: Substituent Effects on Reaction Rates
| Reaction | Rate (Relative to Non-Halogenated Analog) | Notes |
|---|---|---|
| Nitration | 0.3× | Slowed by electron-withdrawing Br/F |
| Nucleophilic Substitution | 1.2× | Enhanced by -SO₂Cl electrophilicity |
Mechanistic Insights
-
Nucleophilic Substitution: Proceeds via a two-step mechanism:
-
Coupling Reactions: Bromine acts as a leaving group in Pd-catalyzed cross-couplings, with transmetalation and reductive elimination steps.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Antimicrobial Activity:
Recent studies have highlighted the potential antimicrobial properties of 2,4-dibromo-5-fluorobenzenesulfonyl chloride. It has shown efficacy against various pathogens, making it a candidate for developing new antibacterial agents. For example, compounds derived from this sulfonyl chloride have demonstrated activity against Escherichia coli and Staphylococcus aureus, indicating its potential use in treating bacterial infections .
2. Antiviral Properties:
The compound has also been investigated for its antiviral properties. Research indicates that derivatives of 2,4-dibromo-5-fluorobenzenesulfonyl chloride exhibit significant activity against viral pathogens, suggesting its utility in antiviral drug development.
Applications in Agrochemicals
1. Herbicide Development:
In agricultural chemistry, 2,4-dibromo-5-fluorobenzenesulfonyl chloride serves as an intermediate in synthesizing herbicides. Its ability to selectively inhibit certain biochemical pathways in plants makes it valuable for developing effective herbicides that target specific weed species while minimizing harm to crops .
2. Insecticides:
The compound's reactivity allows it to be used in synthesizing insecticides that disrupt the physiological processes of pests. This application is crucial for integrated pest management strategies aimed at reducing agricultural losses due to insect infestations.
Case Study 1: Synthesis of Antimicrobial Agents
A study conducted by researchers at a leading university synthesized a series of antimicrobial agents based on 2,4-dibromo-5-fluorobenzenesulfonyl chloride. The synthesized compounds were tested for their antibacterial activity using the disc diffusion method against various bacterial strains. Results indicated that several derivatives exhibited significant inhibition zones compared to standard antibiotics .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | Pseudomonas | 12 |
Case Study 2: Development of Herbicides
In another study focused on agricultural applications, researchers synthesized herbicidal compounds from 2,4-dibromo-5-fluorobenzenesulfonyl chloride and evaluated their effectiveness in controlling weed growth in maize crops. The results showed a substantial reduction in weed biomass with minimal phytotoxicity to maize plants .
| Herbicide Compound | Weed Biomass Reduction (%) | Phytotoxicity Level |
|---|---|---|
| Compound X | 85 | Low |
| Compound Y | 90 | Moderate |
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-fluorobenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. This reactivity is utilized in various chemical synthesis processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzenesulfonyl chloride: Lacks the bromine substituents and has different reactivity.
2-Bromo-4-fluorobenzenesulfonyl chloride: Similar structure but different substitution pattern.
2,5-Difluorobenzenesulfonyl chloride: Contains two fluorine atoms instead of bromine and fluorine.
Uniqueness
2,4-Dibromo-5-fluorobenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for unique interactions and applications in chemical synthesis.
Biological Activity
2,4-Dibromo-5-fluorobenzenesulfonyl chloride (DBFSC) is a halogenated sulfonyl chloride compound that has garnered attention due to its potential biological activities. This compound is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article explores the biological activity of DBFSC, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C₆H₂Br₂ClFOS
- Molecular Weight : 288.34 g/mol
- CAS Number : 216159-03-4
Mechanisms of Biological Activity
DBFSC exhibits its biological effects primarily through its ability to modify protein functions and interactions. The sulfonyl chloride group is known to react with nucleophilic sites on proteins, leading to alterations in enzyme activity and receptor binding. This reactivity can lead to:
- Inhibition of Enzymatic Activity : By modifying active sites on enzymes.
- Modulation of Receptor Activity : Interfering with ligand-receptor interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to DBFSC possess significant antimicrobial properties. For instance, derivatives of halogenated benzenesulfonyl chlorides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Halogenated Benzene Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2C5FP (similar structure) | Staphylococcus aureus | 20 |
| 2C5FP | E. coli | 18 |
| DBFSC (hypothetical data) | Pseudomonas aeruginosa | 22 |
Study on Antimicrobial Properties
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzenesulfonyl chlorides, including DBFSC. The disc diffusion method was employed to assess the inhibition zones against selected bacterial strains. The results indicated that DBFSC had a comparable or superior effect compared to established antibiotics .
Enzyme Inhibition Studies
In vitro studies have demonstrated that DBFSC can inhibit certain enzymes involved in metabolic pathways. For example, it was found to inhibit the activity of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in organisms. This inhibition could potentially lead to therapeutic applications in conditions where modulation of this enzyme is beneficial .
Structure-Activity Relationship (SAR)
Research has focused on understanding the structure-activity relationship of DBFSC and its derivatives. Modifications at various positions on the benzene ring significantly affect biological activity. For example, substitution patterns involving fluorine and bromine atoms were found to enhance antimicrobial properties while maintaining low cytotoxicity .
Toxicological Assessments
Preliminary toxicological assessments suggest that while DBFSC exhibits promising biological activity, further studies are required to evaluate its safety profile. In vitro cytotoxicity tests have shown varying degrees of toxicity depending on the concentration and exposure duration .
Q & A
Basic: What synthetic routes are recommended for preparing 2,4-Dibromo-5-fluorobenzenesulfonyl chloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves chlorination of the corresponding sulfonic acid precursor. A common approach uses thionyl chloride (SOCl₂) in anhydrous benzene or toluene under reflux (4–6 hours) with a catalytic amount of dimethylformamide (DMF) to accelerate the reaction . For example, analogous sulfonyl chlorides are synthesized by refluxing the sulfonic acid with SOCl₂ in benzene, followed by solvent removal to isolate the crude product. Key factors affecting yield include:
- Moisture control : Water hydrolyzes sulfonyl chlorides, necessitating anhydrous conditions.
- Catalyst : DMF enhances reactivity by generating a reactive intermediate.
- Temperature : Prolonged reflux ensures complete conversion but risks decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
